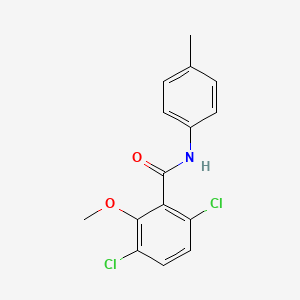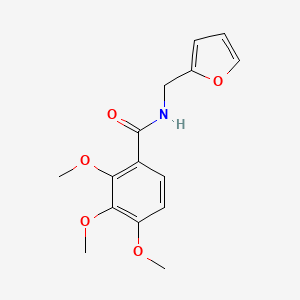
3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Benzamides like the one described are typically synthesized through acylation reactions involving the corresponding aniline derivatives and acid chlorides or esters. The presence of substituents such as chloro, methoxy, and methyl groups can influence the reaction conditions and outcomes, including selectivity and yield. For example, compounds with similar structures have been synthesized using conditions that carefully control reagent concentrations, temperatures, and reaction times to achieve the desired substitutions (Demir et al., 2015).
Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using X-ray diffraction, NMR spectroscopy, and computational methods like DFT calculations. These techniques provide information on the crystal system, molecular geometry, and electronic structure. The molecular geometry and vibrational frequencies of similar compounds have been calculated and found in good agreement with experimental data, offering insights into bond lengths, angles, and molecular conformations (Kara et al., 2013).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including hydrolysis, amidation, and electrophilic substitution, influenced by their functional groups. The reactivity can be explored through experimental studies and theoretical calculations, providing insights into reaction mechanisms and potential applications. The electronic properties, such as HOMO and LUMO energies, are crucial for understanding the chemical reactivity and stability of these compounds (Demir et al., 2015).
Physical Properties Analysis
The physical properties of benzamides, including melting points, solubility, and crystal structure, are essential for their practical applications. X-ray crystallography provides detailed information on the crystalline forms, which can affect the compound's solubility and stability. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) offer insights into thermal stability and decomposition patterns (Yanagi et al., 2000).
科学的研究の応用
Molecular Structure and Analysis
Research on similar compounds, such as "A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide," has focused on analyzing molecular structures using X-ray diffraction, IR spectroscopy, and quantum chemical computations. Such studies provide insights into the geometrical parameters, vibrational frequencies, and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications in material science or pharmaceuticals (Demir et al., 2015).
Synthesis Methodologies
Research into the synthesis of related compounds, such as "Enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate," explores novel synthetic routes and methodologies that can be applied to the synthesis of a wide variety of benzamide derivatives. These studies are foundational for developing new drugs and materials with tailored properties (Calvez et al., 1998).
Biological Activities
Investigations into compounds such as "Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives," which include benzamide structures, focus on evaluating their biological activities. These studies aim to discover new antimicrobial agents with specific mechanisms of action, potentially leading to the development of new therapeutic agents (Limban et al., 2011).
Potential Applications in Drug Discovery
The research on "Design, synthesis, and biological evaluation of 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamide derivatives as potential antiplatelet agents" demonstrates the potential therapeutic applications of benzamide derivatives. By designing and synthesizing novel compounds, researchers aim to discover safer and more effective drugs for preventing and treating diseases like thrombosis (Liu et al., 2019).
Safety and Hazards
Sigma-Aldrich, a supplier of “3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide”, states that the buyer assumes responsibility to confirm the product’s identity and/or purity . They also state that they sell the product as-is and make no representation or warranty whatsoever with respect to the product .
特性
IUPAC Name |
3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-3-5-10(6-4-9)18-15(19)13-11(16)7-8-12(17)14(13)20-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCVQGUACFYAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)
![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)
![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)

![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5540521.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B5540529.png)

![methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5540539.png)
![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5540547.png)
![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5540549.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5540563.png)
![N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxo-4-imidazolidinyl)propanamide](/img/structure/B5540570.png)